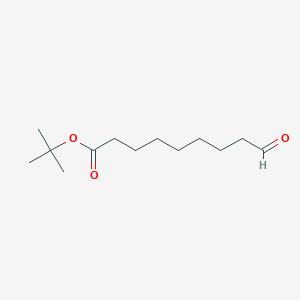

tert-Butyl 9-oxononanoate

Description

tert-Butyl 9-oxononanoate (CAS 1290540-34-9) is a synthetic organic compound characterized by a linear nonanoate backbone with a tert-butyl ester group at one terminus and a ketone functional group at the ninth carbon position. Its structure combines the steric bulk of the tert-butyl group with the reactivity of the ketone, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is strictly designated for laboratory use, emphasizing its role in specialized chemical reactions rather than direct industrial or consumer applications .

Properties

CAS No. |

111699-10-6 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 9-oxononanoate |

InChI |

InChI=1S/C13H24O3/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h11H,4-10H2,1-3H3 |

InChI Key |

ZAVWWPVWQFJILT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 9-oxononanoate can be synthesized through various methods. One common approach involves the esterification of 9-oxononanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification process to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-oxononanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Amides or different esters.

Scientific Research Applications

9-(tert-Butoxy)-9-oxononanoic acid, also known as tert-Butyl 9-oxononanoate, is a chemical compound with the molecular formula and a molecular weight of 244.33 g/mol. It is a useful research compound with a tert-butoxy group that provides stability against nucleophiles and reducing agents.

Scientific Research Applications

This compound and its derivatives have diverse applications in scientific research, spanning biochemical studies, food science, pharmaceutical development, the cosmetic industry, and polymer chemistry.

Biochemical Studies

- 9-(tert-Butoxy)-9-oxononanoic acid is used in biochemical research to study lipid metabolism and fatty acid profiles.

- Derivatives are employed as substrates or inhibitors in enzymatic reactions involving fatty acid metabolism.

- In vitro, 9-Oxononanoic Acid (9-ONA) and its derivative, 9-tB-ONA, can induce biological responses, such as restoring PLA2 activity and TxB2 production in human blood samples, indicating their role as mediators in inflammatory processes.

Food Science

- This compound can investigate the formation of lipid oxidation products during food processing, particularly in roasted peanuts.

- It serves as a marker for evaluating the quality and safety of food products due to its role in Maillard reactions and lipid oxidation.

Pharmaceutical Development

- The compound's unique structure makes it a candidate for developing drug delivery systems, particularly in the formulation of prodrugs that enhance bioavailability.

- Its ability to form stable complexes with various drug molecules allows for targeted delivery mechanisms.

Cosmetic Industry

- In cosmetic formulations, this compound is explored for its potential as an emollient and skin-conditioning agent.

- Its properties help improve the texture and stability of cosmetic products.

Polymer Chemistry

- As an intermediate, this compound is used in synthesizing polyesters and other polymeric materials.

- Its incorporation into polymer chains can enhance thermal stability and mechanical properties.

Implications in Disease

The biological activities of 9-tB-ONA suggest potential implications in various diseases characterized by inflammation and thrombosis:

- Atherothrombosis: Activation of platelet aggregation by TxA2 production links these compounds to thrombus formation, which is critical in cardiovascular diseases.

- Cancer Research: Given the role of eicosanoids in tumor progression and metastasis, compounds like 9-tB-ONA may influence cancer biology through their effects on cell signaling pathways.

Other related research

Mechanism of Action

The mechanism of action of tert-Butyl 9-oxononanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 9-oxononanoic acid, which may further participate in biochemical pathways. The ketone group can also interact with nucleophiles, leading to various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 9-oxononanoate with three related compounds, focusing on structural features, applications, and functional differences:

tert-Butyl 9-aminononanoate (CAS 134857-22-0)

- Functional Groups : Replaces the ketone group with an amine (-NH₂) at the ninth carbon.

- Applications : Primarily used in pharmaceutical synthesis, particularly as a building block for active pharmaceutical ingredients (APIs) and custom intermediates. The amine group enhances its utility in nucleophilic reactions and peptide coupling .

- Physical State : Available as a powder or liquid, suggesting flexibility in formulation for industrial processes .

- Key Difference: The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the ketone’s electrophilic character in this compound.

9-(tert-Butoxy)-9-oxononanoic Acid (CAS 1290540-34-9)

- Note: This compound is likely synonymous with this compound based on CAS registry and structural description.

- Applications : Explicitly restricted to laboratory research, underscoring its role as a reagent rather than a commercial product. Its ketone group may facilitate further derivatization, such as reductions to alcohols or condensations to form heterocycles .

tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 512822-34-3)

- Structural Complexity: Incorporates a bicyclic framework with an embedded amine, adding steric constraints and electronic effects absent in linear this compound.

- Applications : Used in synthesizing constrained peptides or heterocyclic compounds, leveraging its rigid structure to influence molecular conformation in medicinal chemistry .

- Purity : Available at 95% purity, indicating its suitability for high-precision synthetic workflows .

Comparative Data Table

Research Insights and Limitations

- Reactivity Trends: The ketone in this compound enables electrophilic reactions, while the amine in its analog supports nucleophilic pathways. This dichotomy highlights the importance of functional group selection in synthetic design .

- Data Gaps: Detailed spectroscopic or thermodynamic data (e.g., melting points, solubility) for this compound are absent in the provided evidence, limiting mechanistic insights.

- Safety and Handling: Unlike its bicyclic counterpart, this compound lacks explicit purity specifications, suggesting variability in commercial sources .

Biological Activity

tert-Butyl 9-oxononanoate is a chemical compound with the molecular formula and a variety of biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and industry, drawing from diverse research findings.

This compound is an ester derived from nonanoic acid. Its structure includes a tert-butyl group, which enhances its lipophilicity and potentially influences its biological interactions. The compound is characterized by its stability and solubility in organic solvents, making it suitable for various applications.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. In a study evaluating the minimum inhibitory concentration (MIC) against several bacterial strains, the compound showed promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Enterococcus faecium | 10 |

| Bacillus subtilis | 10 |

| Streptococcus pneumoniae | 10 |

The lowest MIC value of 5 µg/mL was observed for Staphylococcus aureus, indicating strong antibacterial potential . Microscopic analysis revealed that at effective concentrations, the compound induces cell lysis, contributing to its antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been implicated in anti-inflammatory pathways. Studies have shown that compounds related to this structure can modulate inflammatory responses in various cell types. For instance, they can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophages .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to disruption and cell death.

- Cytokine Modulation : By affecting signaling pathways involved in inflammation, it can reduce the secretion of inflammatory mediators.

- Synergistic Effects : When used in combination with other antimicrobial agents, this compound may enhance overall efficacy through synergistic interactions .

Case Studies

A notable case study involved the use of this compound in formulations aimed at treating infections caused by resistant bacterial strains. The study highlighted its effectiveness in reducing bacterial load in vitro and suggested further investigation into its use as a therapeutic agent .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safe usage guidelines. Potential risks include skin irritation and allergic reactions upon exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 9-oxononanoate, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via esterification of 9-oxononanoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄) or via protection of the ketone group followed by coupling. Yield optimization requires strict temperature control (60–80°C), anhydrous conditions, and stoichiometric excess of tert-butanol. Byproducts like tert-butyl ethers or dehydration products should be monitored via GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.2 ppm (¹H) and 28–30 ppm (¹³C). The ketone carbonyl (C=O) resonates at ~208–210 ppm (¹³C).

- IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 229.2 and fragmentation patterns for the tert-butyl group (m/z 57) and oxononanoate chain .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use explosion-proof equipment due to flammability risks (similar to tert-butyl esters ). Store in airtight containers at 2–8°C to prevent ketone oxidation. Employ PPE: nitrile gloves, face shields, and fume hoods for ventilation. Ground metal containers to avoid static discharge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.